molecular formula C10H12F3N B15317121 1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine

1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine

Cat. No.: B15317121
M. Wt: 203.20 g/mol
InChI Key: BHNITXWLSREPOR-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated aromatic amine characterized by a benzene ring substituted with an ethyl group at the 2-position and a trifluoroethylamine moiety. This compound is of interest in medicinal chemistry and materials science due to the combined effects of fluorine’s electronegativity and the steric bulk of the ethyl group.

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-(2-ethylphenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C10H12F3N/c1-2-7-5-3-4-6-8(7)9(14)10(11,12)13/h3-6,9H,2,14H2,1H3

InChI Key

BHNITXWLSREPOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(C(F)(F)F)N

Origin of Product

United States

Chemical Reactions Analysis

  • Oxidation: The compound can undergo oxidation to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to a less fluorinated derivative.

  • Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

  • Common Reagents and Conditions: Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions are commonly used.

  • Major Products: The major products include oxidized derivatives, reduced amines, and substituted amines.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological molecules.

  • Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development.

  • Industry: It is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

  • Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

  • Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, and other physiological processes.

  • Mechanism: The trifluoromethyl group enhances the compound's binding affinity and stability, leading to its biological activity.

Comparison with Similar Compounds

Key Observations :

  • Positional Effects : Substitutents at the 2-position (e.g., ethyl in the target compound vs. difluoromethoxy in ) influence steric hindrance and electronic interactions. The 2-ethyl group enhances lipophilicity compared to polar substituents like ethoxy .
  • Chirality : Enantiomerically pure analogs (e.g., (R)-1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine ) highlight the role of stereochemistry in biological activity, though data for the target compound’s enantiomers are unavailable.

Physical and Chemical Properties

Property This compound 1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine (1R)-1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-amine
Molecular Weight (g/mol) 203.2 (calculated) 241.5 235.2
Boiling/Melting Point Not reported Not reported Hydrochloride salt: m.p. data unavailable
Solubility Likely low aqueous solubility due to CF₃ and ethyl groups Similar lipophilic character Enhanced solubility in polar solvents due to ethoxy
Stability Expected high thermal stability due to CF₃ May degrade under strong acidic/basic conditions Stable as hydrochloride salt

Preparation Methods

Molecular Architecture

1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine (C₁₀H₁₂F₃N, MW 203.2 g/mol) features a phenyl ring substituted at the ortho position with an ethyl group, coupled to a β-trifluoroethylamine moiety. The trifluoromethyl group induces strong electron-withdrawing effects (-I), while the ethyl substituent creates steric hindrance that influences both reactivity and regioselectivity in synthetic transformations.

Key Synthetic Obstacles

Three primary challenges dominate the synthesis:

  • Stereoelectronic conflicts between the electron-deficient trifluoroethyl group and electron-rich amine
  • Ortho-substitution effects complicating aromatic functionalization
  • Fluorine-labile intermediates requiring controlled reaction conditions

Established Synthetic Pathways

Nucleophilic Amination of Trifluoroethyl Precursors

A widely employed strategy involves reacting 2-ethylphenylmagnesium bromide with 2,2,2-trifluoro-N-methoxy-N-methylacetamide (Weinreb amide analog). Subsequent acidic hydrolysis yields the ketone intermediate, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride.

Representative Protocol

Step 1: Grignard Addition  
2-EthylphenylMgBr + CF₃C(O)N(OMe)Me → CF₃C(O)(2-EtPh)  
Step 2: Reductive Amination  
CF₃C(O)(2-EtPh) + NH₄OAc → CF₃CH(NH₂)(2-EtPh)  

Yields typically range 45-60% with strict temperature control (-78°C to 0°C).

Copper-Catalyzed Coupling Approaches

Adapting methods from aryl sulfide synthesis, researchers have developed a Cu(I)-mediated amination using 2-ethylphenyl iodides and trifluoroethylamine precursors:

Component Specification
Catalyst CuBr (5 mol%)
Ligand 1,10-Phenanthroline (10 mol%)
Solvent Benzylamine
Temperature 110°C, 12 h
Yield 38-52%

This method benefits from benzylamine’s dual role as solvent and base, though competing Ullmann-type couplings necessitate careful stoichiometric control.

Multi-Step Assembly via Sulfonamide Intermediates

Building on ethynesulfonamide methodologies, a three-stage synthesis achieves superior regiocontrol:

Stage 1 : Sonogashira Coupling
2-Ethyliodobenzene + HC≡CSO₂NHR → 2-EtPhC≡CSO₂NHR
Stage 2 : Hydrogenation
H₂/Pd-C reduces alkyne to ethyl group
Stage 3 : Sulfonamide Cleavage
HF-pyridine mediates N-S bond cleavage

This route provides 68-72% overall yield but requires handling of gaseous H₂ and HF.

Comparative Method Analysis

Yield and Scalability

Method Max Yield Scalability Purification Complexity
Nucleophilic Amination 60% Pilot-scale Medium (chromatography)
Cu-Catalyzed Coupling 52% Lab-scale High (multiple washes)
Sulfonamide Pathway 72% Bench-scale Extreme (HF handling)

Byproduct Profiles

  • Nucleophilic route : Generates 12-18% des-fluoro analogs
  • Copper-mediated : Produces 5-9% diarylamine contaminants
  • Sulfonamide method : Yields <2% impurities but requires specialized equipment

Advanced Mechanistic Considerations

Electronic Effects in Reductive Amination

The trifluoroacetyl group’s strong electron-withdrawing nature (σₚ = 0.61) polarizes the carbonyl, accelerating imine formation but complicating subsequent reduction. Computational studies suggest transition state stabilization through hyperconjugative interactions between the CF₃ group and developing amine lone pair.

Copper-Mediated C-N Bond Formation

Kinetic analysis reveals a first-order dependence on both aryl iodide and amine concentrations. The rate-determining step involves oxidative addition of the aryl iodide to Cu(I), followed by ligand exchange with the trifluoroethylamine species. Steric maps confirm the ethyl group’s role in preventing η²-coordination modes that lead to dimerization.

Emerging Methodologies

Electrochemical Approaches

Inspired by hydrodefluorination research, preliminary work employs sacrificial Mg anodes to generate low-potential electrons for direct C-F activation. Early trials show promise for sequential defluorination-amination sequences:

CF₃CH₂(2-EtPh) → CF₂HCH₂(2-EtPh) → CF₂HCH(NH₂)(2-EtPh)  

Current efficiency reaches 41% at -2.1 V vs SCE, though selectivity remains problematic.

Continuous Flow Systems

Microreactor technology enables precise control of exothermic amination steps:

Parameter Batch System Flow System
Reaction Time 8 h 22 min
Byproduct Formation 9.2% 3.1%
Space-Time Yield 0.8 g/L/h 5.3 g/L/h

Industrial Considerations

Cost Analysis

  • Trifluoroacetyl chloride: $32-38/kg (main cost driver)
  • Copper catalysts: 89% recovery possible via chelating resins
  • Waste streams require fluorinated byproduct sequestration

Regulatory Compliance

  • FDA guidelines demand <50 ppm residual copper in pharmaceutical-grade material
  • EPA mandates capture of volatile fluorocarbons during workup

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(2-Ethylphenyl)-2,2,2-trifluoroethan-1-amine?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a 2-ethylphenyl precursor may undergo trifluoromethylation using agents like (trifluoromethyl)copper complexes under inert conditions. Subsequent alkylation or reductive amination introduces the ethanamine moiety. Catalytic systems (e.g., Pd/C or CuI) are critical for regioselectivity, and protecting groups (e.g., Boc) may prevent undesired side reactions .

Q. How is structural characterization performed for this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and purity. The trifluoromethyl group’s distinct ¹⁹F signal (~-60 ppm) validates substitution .
  • Mass Spectrometry: LC-MS (ESI+) determines molecular weight (e.g., [M+H]⁺ at m/z 232.1) and identifies impurities .
  • X-ray Crystallography: SHELX programs refine crystal structures to resolve stereochemical ambiguities .

Q. What in vitro models are suitable for preliminary neuroactivity assessment?

  • Methodological Answer: Neuronal cell lines (e.g., SH-SY5Y or PC12) are treated with the compound at varying concentrations (1–100 µM). Key endpoints include:
  • cAMP Levels: Measured via ELISA to assess G-protein-coupled receptor modulation.
  • Calcium Influx: Fluorescent dyes (e.g., Fluo-4 AM) quantify ion channel activity.
    Controls (e.g., untreated cells) and reference agonists (e.g., serotonin) validate specificity .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence receptor binding affinity?

  • Methodological Answer: The CF₃ group’s electron-withdrawing nature enhances hydrophobic interactions with aromatic residues (e.g., Phe, Tyr) in receptor pockets. Computational docking (AutoDock Vina) compares binding modes with non-fluorinated analogs. Free energy calculations (MM-PBSA) quantify affinity differences. Experimental validation via surface plasmon resonance (SPR) measures dissociation constants (KD) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer: Discrepancies may arise from:
  • Assay Variability: Standardize conditions (pH 7.4, 37°C) and use orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Stereochemical Purity: Chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess (>98%) and excludes racemic mixtures as confounding factors .
  • Impurity Profiling: High-resolution LC-MS/MS identifies degradation products (e.g., oxidized metabolites) that may skew results .

Q. How can enantiomeric purity be optimized during synthesis?

  • Methodological Answer:
  • Chiral Catalysts: Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry .
  • Kinetic Resolution: Enzymatic methods (e.g., lipase-mediated hydrolysis) separate enantiomers.
  • Analytical Validation: Compare optical rotation ([α]D) with literature values and confirm via chiral HPLC .

Q. What computational approaches predict pharmacokinetic properties?

  • Methodological Answer:
  • ADME Prediction: Software like GastroPlus models absorption (logP = 2.8) and volume of distribution (Vd = 1.2 L/kg) based on physicochemical properties.
  • Metabolic Stability: CYP450 isoform interactions are predicted using Schrödinger’s QikProp. Validate with microsomal assays (e.g., human liver microsomes + NADPH) .

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